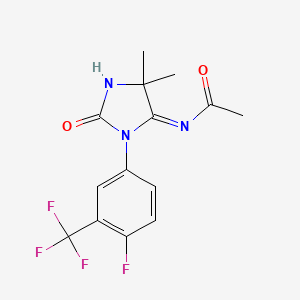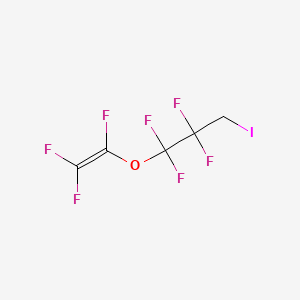
1,1'-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) is an organic compound known for its unique chemical structure and properties. It is also referred to as PFPAE (Perfluoropolyether Alcohol Ester). This compound is characterized by its high solubility in organic solvents, low viscosity, low surface tension, and excellent anti-corrosion properties .
Méthodes De Préparation
The synthesis of 1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) involves the reaction of fluorinated alcohols with appropriate fluorinated ethers. The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorinated intermediates and to maintain the purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and solvent in various chemical reactions due to its unique properties.
Biology: Employed in the study of biological membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of this compound is primarily based on its ability to interact with various molecular targets through its fluorinated chains. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include modifications to surface tension, viscosity, and chemical reactivity .
Comparaison Avec Des Composés Similaires
1,1’-(Oxybis((1-methylethylene)oxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)pentadecan-2-ol) is unique due to its extensive fluorination and specific structural features. Similar compounds include:
Perfluoropolyether (PFPE): Known for its high thermal stability and low surface tension.
Fluorinated alcohols: Used in various chemical reactions and as intermediates in the synthesis of other fluorinated compounds.
Fluorinated ethers: Employed as solvents and surfactants in different industrial applications
This compound stands out due to its combination of properties, making it highly valuable in specialized applications.
Propriétés
| 93776-03-5 | |
Formule moléculaire |
C38H24F54O5 |
Poids moléculaire |
1586.5 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-1-[1-[2-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecoxy]propoxy]propan-2-yloxy]-14-(trifluoromethyl)pentadecan-2-ol |
InChI |
InChI=1S/C38H24F54O5/c1-9(96-7-11(93)3-13(39,40)17(45,46)21(53,54)25(61,62)29(69,70)33(77,78)31(73,74)27(65,66)23(57,58)19(49,50)15(43,35(81,82)83)36(84,85)86)5-95-6-10(2)97-8-12(94)4-14(41,42)18(47,48)22(55,56)26(63,64)30(71,72)34(79,80)32(75,76)28(67,68)24(59,60)20(51,52)16(44,37(87,88)89)38(90,91)92/h9-12,93-94H,3-8H2,1-2H3 |
Clé InChI |
NNYZQZPLJYFYQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(C)OCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




